molecular formula C9H10O5S B1289312 4-Methoxy-3-(methylsulfonyl)benzoic Acid CAS No. 213598-13-1

4-Methoxy-3-(methylsulfonyl)benzoic Acid

Cat. No. B1289312
M. Wt: 230.24 g/mol
InChI Key: WLGCLZOXUFWRFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including methylation, oxidation, and purification. For instance, the synthesis of 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride is described, which involves reduction, methylation, oxidation, and purification to achieve a high purity product . Similarly, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid is achieved through a process-oriented approach starting from 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol . These methods could potentially be adapted for the synthesis of 4-Methoxy-3-(methylsulfonyl)benzoic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 4-Methoxy-3-(methylsulfonyl)benzoic acid is not directly analyzed in the papers, the structure of similar compounds has been confirmed using techniques such as IR, 1H NMR, and MS . These techniques could be employed to analyze the molecular structure of 4-Methoxy-3-(methylsulfonyl)benzoic acid once synthesized.

Chemical Reactions Analysis

The papers describe various chemical reactions involved in the synthesis of sulfonyl benzoic acid derivatives. For example, selective electrooxidation is used to convert the methyl group of 4-(Di-n-propylsulfamyl)toluene to carboxylate without attacking the sulfonamide group . The synthesis of 2-nitro-4-methylsulfonyl benzoic acid involves nitration and oxygenation using nitric acid as the oxidizing agent . These reactions highlight the reactivity of the methyl and methoxy groups in the presence of sulfonyl groups, which is relevant for understanding the chemical behavior of 4-Methoxy-3-(methylsulfonyl)benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-3-(methylsulfonyl)benzoic acid can be inferred from related compounds. For example, the purity of synthesized compounds can reach over 98%, and yields can vary significantly depending on the synthesis route . The solubility, melting point, and other physical properties would need to be determined experimentally. The papers also discuss the use of sulfonyl benzoic acid derivatives as intermediates in drug synthesis and as metal extractants, indicating potential applications for 4-Methoxy-3-(methylsulfonyl)benzoic acid .

Scientific Research Applications

Novel Synthesis and Pharmaceutical Implications

Novel Synthesis of Omeprazole and Impurities in Proton Pump Inhibitors : A review highlighted novel synthesis methods for omeprazole, involving 4-Methoxy-3-(methylsulfonyl)benzoic Acid derivatives. These methods address pharmaceutical impurities in proton pump inhibitors, showcasing the chemical's role in developing more efficient synthesis processes for anti-ulcer drugs, with potential implications for improving drug purity and efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental and Toxicological Research

Degradation of Environmental Pollutants : The chemical's derivatives have been studied in the context of environmental pollution, particularly in the degradation of acetaminophen by advanced oxidation processes. This research sheds light on the potential for 4-Methoxy-3-(methylsulfonyl)benzoic Acid derivatives to contribute to environmental remediation efforts, offering pathways to mitigate pollution and understand the biotoxicity of degradation by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Applications in Analytical and Biochemical Studies

Antioxidant Capacity and Chemical Analysis : In the study of antioxidants, derivatives of 4-Methoxy-3-(methylsulfonyl)benzoic Acid have been utilized to understand reaction pathways in antioxidant capacity assays. These applications are crucial for assessing the antioxidant potential of various substances, indicating the compound's utility in biochemical and pharmacological research (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Industrial and Pharmacological Importance

Industrial and Pharmacological Uses of Derivatives : Derivatives of 4-Methoxy-3-(methylsulfonyl)benzoic Acid, like Syringic Acid (SA), have been explored for their wide range of therapeutic applications, including diabetes, cardiovascular diseases, and cancer prevention. SA's antioxidant, antimicrobial, and anti-inflammatory properties, derived from methoxy groups on the aromatic ring, underline the broad industrial and biomedical applications of 4-Methoxy-3-(methylsulfonyl)benzoic Acid derivatives (Srinivasulu, Ramgopal, Ramanjaneyulu, Anuradha, & Suresh Kumar, 2018).

Future Directions

As for future directions, 4-Methoxy-3-(methylsulfonyl)benzoic Acid is currently used for research and development purposes . Its future applications will likely depend on the outcomes of this research.

properties

IUPAC Name

4-methoxy-3-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S/c1-14-7-4-3-6(9(10)11)5-8(7)15(2,12)13/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGCLZOXUFWRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276721
Record name 4-Methoxy-3-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(methylsulfonyl)benzoic Acid

CAS RN

213598-13-1
Record name 4-Methoxy-3-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213598-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methanesulfonyl-4-methoxybenzoic acid
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